1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene
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Overview
Description
1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzene, where the benzene ring is substituted with bromine, ethoxy, fluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes substitution reactions to introduce the desired functional groups. For instance, starting with a methylbenzene derivative, bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide. Subsequent reactions can introduce the ethoxy and fluoro groups under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Ethoxylation: Ethanol (C2H5OH) and a strong acid catalyst.
Fluorination: Fluorine gas (F2) or other fluorinating agents like Selectfluor.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzene derivatives, while oxidation can lead to the formation of quinones or other oxidized products.
Scientific Research Applications
1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. The presence of different functional groups allows it to participate in multiple reaction pathways, including nucleophilic and electrophilic substitutions. The molecular targets and pathways involved would vary based on the specific reaction or application being studied.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene: C9H10BrFO
1-Bromo-3-ethoxy-2-fluoro-4-methylbenzene: C9H10BrFO
1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene: C9H10BrFO
Uniqueness
This compound is unique due to the specific arrangement of its substituents on the benzene ring. This arrangement influences its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
1-bromo-2-ethoxy-4-fluoro-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-3-12-9-6(2)8(11)5-4-7(9)10/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSVGVKSGCPCDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1C)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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